N,4,4-trimethylcyclohexan-1-amine
Overview
Description
N,4,4-trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a secondary amine and features a cyclohexane ring substituted with three methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.
Reductive Amination: The resulting 4,4-dimethylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
N,4,4-trimethylcyclohexan-1-amine is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Drug Discovery: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and a single amino group.
4-Methylcyclohexanamine: A related compound with a single methyl group and an amino group on the cyclohexane ring.
N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N,4,4-trimethylcyclohexan-1-amine is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,4,4-trimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKSRBEYWGUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338731 | |
Record name | N,4,4-Trimethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45815-91-6 | |
Record name | N,4,4-Trimethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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